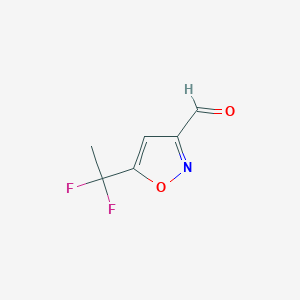

5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(1,1-Difluoroethyl)-1,2-oxazole-3-carbaldehyde” is likely an organic compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(1,1-Difluoroethyl)” part of the name suggests that a difluoroethyl group is attached to the 5-position of the oxazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely include an oxazole ring with a difluoroethyl group attached at the 5-position and a carbaldehyde group (also known as a formyl group) at the 3-position .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of oxazoles and aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the presence of the oxazole ring, the difluoroethyl group, and the carbaldehyde group, this compound is likely to be polar and may have the ability to form hydrogen bonds .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Potential

Research by Bhat et al. (2016) involved the synthesis of a series of compounds through a Vilsmeier–Haack reaction approach, showcasing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were evaluated in vitro for their antibacterial, antifungal, and antioxidant properties. Some displayed significant antimicrobial activities, and their antibacterial potential was further supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Synthesis of 5-Oxazolecarbaldehydes

Beccalli et al. (2008) developed a method for the direct synthesis of 2-substituted 5-oxazolecarbaldehydes via intramolecular reaction of propargylamides. This process, facilitated by Pd(II) salts, offers a valuable synthetic pathway to 5-oxazolecarbaldehydes, presenting an alternative to the often unsatisfactory formylation on oxazole rings in terms of regioselectivity and yields (Beccalli, Borsini, Broggini, Palmisano, & Sottocornola, 2008).

Preparation of 2,5-Disubstituted-1,3-Oxazoles

Williams and Fu (2010) presented a methodology for the synthesis of 2,5-disubstituted-1,3-oxazoles, employing deprotonation of 2-(phenylsulfonyl)-1,3-oxazole. This approach facilitates the formation of a C-5 carbanion, reactive with various electrophiles, and enables access to cross-coupling reactions. This general route significantly contributes to the synthesis of 2,5-disubstituted-1,3-oxazoles, highlighting its utility in organic synthesis (Williams & Fu, 2010).

Orientations Futures

Propriétés

IUPAC Name |

5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCGHQGUBLDAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NO1)C=O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)

![N-(3-methylphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2643840.png)

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2643844.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2643846.png)

![3-(2-(4-chlorophenyl)-2-oxoethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643847.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2643849.png)

![2,4-dimethoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2643853.png)